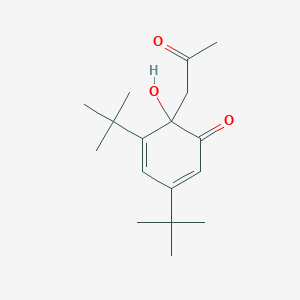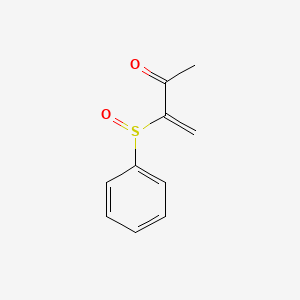
2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features two pyrrole rings connected by a methylene bridge, with each pyrrole ring substituted with a methyl and a propyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions. This can be achieved using alkyl halides in the presence of a strong base.
Methylene Bridge Formation: The two pyrrole rings are connected via a methylene bridge using formaldehyde in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrrole ring, potentially converting it to a pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Pyrrolidine derivatives.
Substitution Products: Halogenated or nitro-substituted pyrroles.
Applications De Recherche Scientifique
2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylene bridge and substituted pyrrole rings can influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
2,2’-Methylenebis(4-methyl-1H-pyrrole): Lacks the propyl groups, which may affect its reactivity and biological activity.
2,2’-Methylenebis(4-propyl-1H-pyrrole): Lacks the methyl groups, potentially altering its chemical properties.
2,2’-Methylenebis(1H-pyrrole): Lacks both methyl and propyl groups, serving as a simpler analog for comparative studies.
Uniqueness: 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological interactions. These substituents may enhance its solubility, stability, and potential for specific applications in research and industry.
Propriétés
Numéro CAS |
102586-98-1 |
|---|---|
Formule moléculaire |
C17H26N2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
4-methyl-2-[(4-methyl-3-propyl-1H-pyrrol-2-yl)methyl]-3-propyl-1H-pyrrole |
InChI |
InChI=1S/C17H26N2/c1-5-7-14-12(3)10-18-16(14)9-17-15(8-6-2)13(4)11-19-17/h10-11,18-19H,5-9H2,1-4H3 |
Clé InChI |
SGACQDFYZKJLDC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
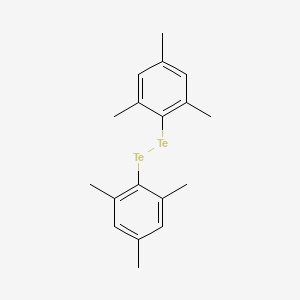
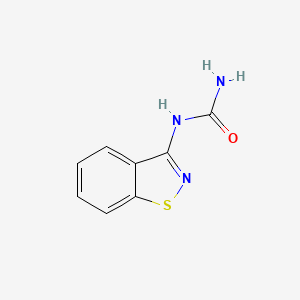
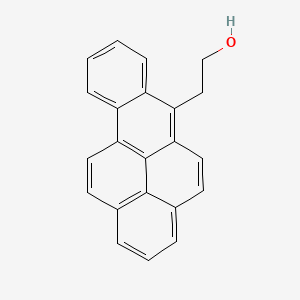

![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
